REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:9])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[Cl:30][C:31]([Cl:32])([Cl:33])[Cl:34].[N:18]#[C:19][C:20]([N:21]=[N:22][C:23]([C:24]#[N:25])([CH3:26])[CH3:27])([CH3:28])[CH3:29].[O:10]=[C:11]1[N:12]([Br:17])[C:13](=[O:14])[CH2:15][CH2:16]1>>[Br:1][c:2]1[c:3]([Cl:9])[c:4]([CH2:8][Br:17])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Br)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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Clc1c(Br)cccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |